molecular formula C15H12O4 B14342113 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol CAS No. 104830-38-8

9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol

Cat. No.: B14342113
CAS No.: 104830-38-8
M. Wt: 256.25 g/mol
InChI Key: MBFCMKPQCKXQSM-UHFFFAOYSA-N
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Description

9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxyethylidene group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol typically involves the reaction of xanthene derivatives with appropriate reagents to introduce the hydroxyethylidene group. One common method involves the use of aldehydes and ketones in the presence of a base to form the hydroxyethylidene moiety. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.

Scientific Research Applications

9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
  • 1-Hydroxyethylidene-1,1-diphosphonic acid
  • Etidronic acid

Uniqueness

This compound is unique due to its specific structure, which combines the aromatic xanthene core with a hydroxyethylidene group This combination imparts distinct chemical and biological properties, making it valuable for various applications

Properties

CAS No.

104830-38-8

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

9-(1-hydroxyethylidene)xanthene-2,7-diol

InChI

InChI=1S/C15H12O4/c1-8(16)15-11-6-9(17)2-4-13(11)19-14-5-3-10(18)7-12(14)15/h2-7,16-18H,1H3

InChI Key

MBFCMKPQCKXQSM-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)O)OC3=C1C=C(C=C3)O)O

Origin of Product

United States

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